![molecular formula C27H27N3O2 B2528452 1-(m-トリル)-4-(1-(2-(o-トリロキシ)エチル)-1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-2-オン CAS No. 847161-22-2](/img/structure/B2528452.png)

1-(m-トリル)-4-(1-(2-(o-トリロキシ)エチル)-1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

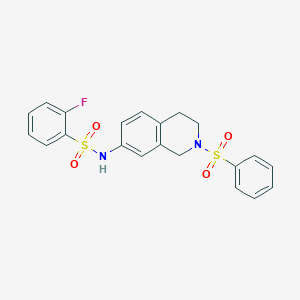

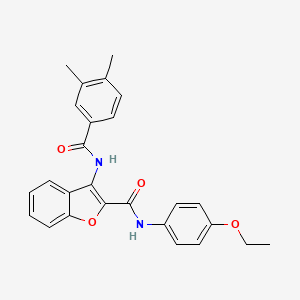

The compound “1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidin-2-one group, a benzo[d]imidazol-2-yl group, and an o-tolyloxy group . Each of these groups contributes to the overall properties of the compound.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The o-tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .科学的研究の応用

抗ウイルス薬の合成

この化合物を含むビアリール化合物は、抗ウイルス薬の合成に使用される重要な芳香族化合物群です .

降圧薬の合成

この化合物は、降圧薬の合成のための重要な出発物質です。 具体的には、この化合物の誘導体であるo-トリルベンゾニトリル(OTBN)は、カンデサルタン、イルベサルタン、ロサルタン、タソサルタン、バルサルタンなどのサルタン系薬物分子(アンジオテンシン受容体遮断薬 - ARB)の合成のための一般的な構成要素です .

抗真菌薬の合成

抗ウイルス薬における用途と同様に、この化合物は抗真菌薬の合成にも使用されます .

有機金属触媒における使用

この化合物は、サルタンの重要な出発物質であるo-トリルベンゾニトリルの合成のための有機金属触媒に使用されます .

準二次元ペロブスカイトの欠陥の抑制と不動態化

有機分子である1-(o-トリル)ビグアニドは、in situ同時結晶化によって準二次元ペロブスカイトの欠陥を同時に抑制および不動態化するために使用されます。 この分子は、中間体の臭素と水素結合することによって表面臭素空孔の形成を防ぐだけでなく、配位されていないPbとの相互作用によって表面欠陥を不動態化します .

エレクトロルミネッセンス効率と安定性の向上

この化合物を前駆体エンジニアリングに使用すると、準二次元ペロブスカイトの高効率なエレクトロルミネッセンスが誘起されました。 これにより、準二次元ペロブスカイト薄膜のトラップ密度が大幅に削減され、薄膜の発光効率が向上し、結果として対応するLEDの動作安定性が向上しました .

特性

IUPAC Name |

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-8-7-10-22(16-19)30-18-21(17-26(30)31)27-28-23-11-4-5-12-24(23)29(27)14-15-32-25-13-6-3-9-20(25)2/h3-13,16,21H,14-15,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFTUNQQJHZKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)

![{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2528370.png)

![2-Propan-2-yl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2528377.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2528378.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2528379.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2528385.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2528386.png)

methanone](/img/structure/B2528389.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)